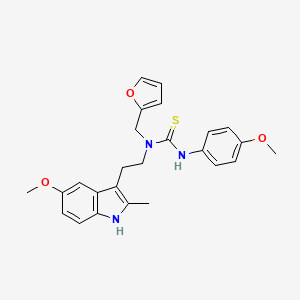

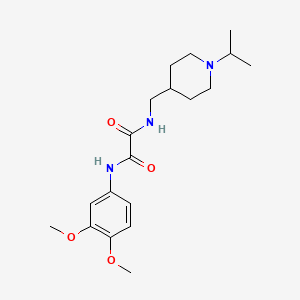

![molecular formula C20H20N2O3 B2540697 6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 923091-47-8](/img/structure/B2540697.png)

6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one" is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinones have been extensively studied due to their potential as platelet aggregation inhibitors and hypotensive agents , as well as their role in the development of cardioactive agents . The structural variations in the pyridazinone scaffold, particularly at the 6-phenyl position and the substituents on the phenyl ring, have been shown to significantly influence their biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of hydrazine with various diketones or β-dicarbonyl compounds. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones has been reported to exhibit significant pharmacological effects, with variations in the substituents leading to differences in activity . Additionally, the direct amination of 3(2H)-pyridazinones has been re-investigated, showing that the reaction of 3,6-dimethoxypyridazine with hydrazine leads to 4-amino derivatives rather than the previously reported 5-amino isomers . This highlights the importance of the position of the amino group in the pyridazinone ring.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the crystal and molecular structures of related compounds have been determined by X-ray diffraction and quantum chemical DFT analysis, revealing the importance of the conformation of the linking groups and the planarity of the pyridine subunits . The molecular interactions and the conformation of these compounds can significantly affect their pharmacological properties.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, which can be used to further modify their structure and enhance their biological activity. For instance, the reaction of halogenated pyridazines with aromatic amines has been used to form new 3-aminoaryl pyridazines . Moreover, the synthesis of novel pyridazin-3-one derivatives has been achieved by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to a variety of fused azines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as their vibrational spectra, crystal structure, and electrochemical properties, have been studied to understand their behavior and interactions. For example, the vibrational spectra and crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been analyzed, providing insights into the hydrogen bonding and dimer formation in the crystal structure . Additionally, the photophysical and electrochemical properties of related compounds have been investigated, showing the presence of intramolecular charge transfer transitions and reversible redox reactions .

Aplicaciones Científicas De Investigación

Enzymatic Activity and Molecular Docking

- The study of dimethoxyphenol oxidase activity in various multicopper proteins reveals the potential of dimethoxyphenol compounds in enzymatic reactions, useful for understanding the roles of these proteins in microorganisms (Solano et al., 2001).

- Molecular docking studies of novel pyridine derivatives, including pyridazin-3-one variants, have shown moderate to good binding energies on target proteins, indicating their potential in drug discovery and enzyme interaction studies (Flefel et al., 2018).

Synthetic Methodologies

- Research on synthesizing a new class of pyridazin-3-one derivatives highlights innovative approaches to creating fused azines, demonstrating the versatility of pyridazin-3-one as a core structure for developing new compounds (Ibrahim & Behbehani, 2014).

- A study on the synthesis of 6-substituted 3(2H)-pyridazinones from ketones offers insights into efficient synthetic processes for creating pyridazinone derivatives, highlighting the scaffold's potential in medicinal chemistry (Coates & Mckillop, 1993).

Material Science and Antioxidant Properties

- Investigation into the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity showcases the potential of pyridazinone derivatives in creating bioactive compounds with enhanced antioxidant activities (Adelakun et al., 2012).

- The synthesis and evaluation of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives for anticancer, antiangiogenic, and antioxidant agents reflect the compound's utility in developing therapeutics with multiple bioactivities (Kamble et al., 2015).

Propiedades

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-6-4-5-7-15(14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUGHQOKWVKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

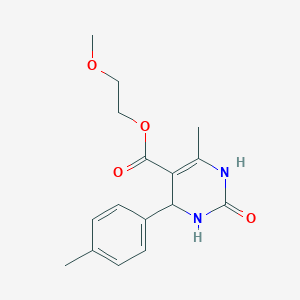

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

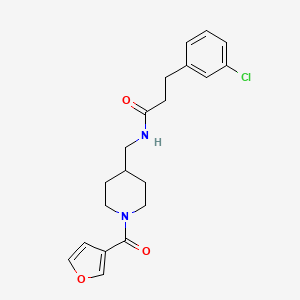

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

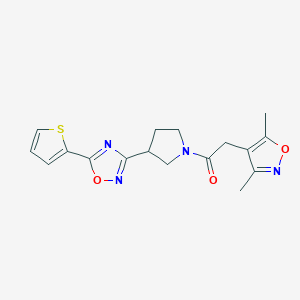

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)